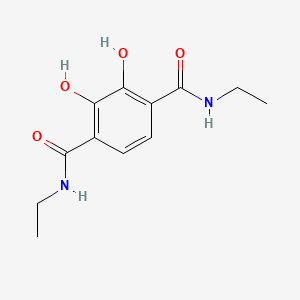
1,4-Benzenedicarboxamide, N,N'-diethyl-2,3-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two carboxamide groups attached to a benzene ring, along with diethyl and dihydroxy substitutions. Its molecular formula is C14H20N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- typically involves the reaction of 1,4-benzenedicarboxylic acid with diethylamine and appropriate hydroxylation agents. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the hydroxylation and amide formation reactions. Additionally, solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and control reaction kinetics.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydroxyl groups can participate in hydrogen bonding, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)
- 1,4-Benzenediamine, N,N-diethyl-
Uniqueness
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is unique due to its specific diethyl and dihydroxy substitutions, which confer distinct chemical properties and reactivity. These substitutions enhance its solubility and ability to form hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
117918-05-5 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-N,4-N-diethyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-13-11(17)7-5-6-8(10(16)9(7)15)12(18)14-4-2/h5-6,15-16H,3-4H2,1-2H3,(H,13,17)(H,14,18) |
Clé InChI |
DUSJXDOHVDQOBK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(C(=C(C=C1)C(=O)NCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


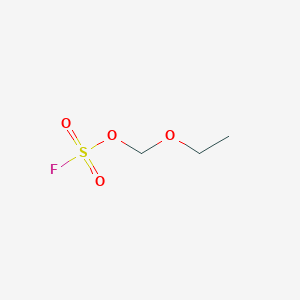

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)

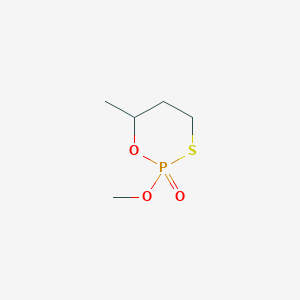
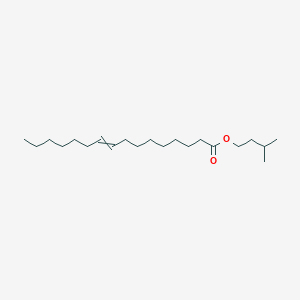

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
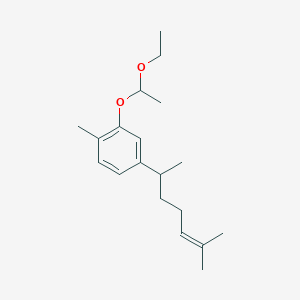
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
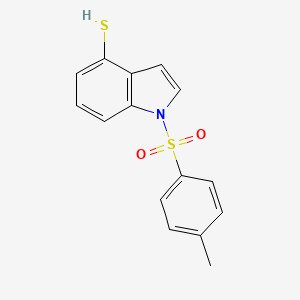
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
